4-Hydroxy-N,N-dimethyltryptamine, commonly referred to as 4-HO-pyr-T, is a synthetic compound belonging to the class of tryptamines. It is structurally related to psilocybin and other psychoactive substances, possessing a hydroxyl group at the 4-position of the indole ring. This compound has garnered interest in both scientific research and psychopharmacology due to its potential effects on serotonin receptors in the brain.
The synthesis of 4-HO-pyr-T can be traced back to the work of chemists like Alexander Shulgin, who explored various psychoactive compounds. The precursor for this compound is typically derived from indole, which undergoes several chemical transformations to yield 4-HO-pyr-T. The compound is not naturally occurring and is synthesized in laboratory settings.
4-HO-pyr-T is classified as a psychedelic tryptamine. It interacts primarily with serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects. This classification places it within a broader category of compounds that influence mood, perception, and cognition.
The synthesis of 4-HO-pyr-T typically involves a multi-step process starting from indole derivatives. One common method includes:
The reaction conditions typically require anhydrous solvents and controlled temperatures to prevent undesired side reactions. The yields for each step can vary, but optimized conditions often lead to high purity products.
The molecular formula for 4-HO-pyr-T is . Its structure features:
The three-dimensional conformation plays a crucial role in its interaction with biological targets.
4-HO-pyr-T can undergo various chemical reactions including:
These reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield.
The primary mechanism of action for 4-HO-pyr-T involves its interaction with serotonin receptors in the brain. Specifically:
Studies have shown that compounds similar to 4-HO-pyr-T exhibit significant binding affinities for various serotonin receptor subtypes, indicating a complex pharmacological profile.
4-HO-pyr-T is primarily used in research settings for:
4-HO-pyr-T (4-hydroxy-N,N-tetramethylenetryptamine) was first systematically documented in Alexander Shulgin's 1997 compendium TiHKAL (Tryptamines I Have Known and Loved). Positioned as entry #24 in the "Chemistry" section, Shulgin described its synthesis via the reaction of 4-hydroxyindole with a pyrrolidine-containing alkyl halide precursor, followed by reduction and purification [1] [3] [5]. Unlike mainstream psychedelics such as psilocin (4-HO-DMT), Shulgin characterized 4-HO-pyr-T’s effects as qualitatively distinct—reporting "minimal visual alterations" alongside "intellectual stimulation" and an overall "bizarre and unpleasant" profile at doses ≥20 mg [1]. This anomalous bioactivity, coupled with its obscure research history (initially synthesized by Repke et al. in 1977 but not bioassayed until Shulgin), relegated it to a footnote in tryptamine research [1]. The compound’s documentation in TiHKAL remains the primary source for human bioactivity data, though Shulgin explicitly noted its lack of appeal for recreational use.
4-HO-pyr-T belongs to the 4-hydroxytryptamine subclass, defined by a hydroxy group at the indole ring’s 4-position—a feature shared with endogenous neurotransmitters and classical psychedelics like psilocin. Its defining structural novelty is the pyrrolidine ring replacing the traditional dimethyl- or diethylamine groups at the terminal ethylamine side chain (Fig. 1) [1] [2]. This cyclization creates a rigid, conformationally restricted nitrogen group, reducing molecular flexibility and potentially altering receptor binding kinetics [2] [9].
Classified within Shulgin’s "4'-substituted indole ring" group [2], 4-HO-pyr-T exemplifies efforts to explore bioisosteric replacements in tryptamine design. The pyrrolidine moiety is isosteric with the diethylamino group in 4-HO-DET but confers distinct electronic and steric properties due to its cyclic constraint and altered basicity [2] [9]. Derivatives with azetidine (three-membered ring) or larger cycloalkyl groups were later synthesized but remain poorly characterized [1] [4].
Compound | R₁ Group | R₂ Group | 4-Position | Core Structure |
---|---|---|---|---|
4-HO-pyr-T | -(CH₂)₄- (pyrrolidine) | H | OH | Tryptamine |
Psilocin (4-HO-DMT) | CH₃ | CH₃ | OH | Tryptamine |
4-HO-DET | CH₂CH₃ | CH₂CH₃ | OH | Tryptamine |
4-HO-MiPT | CH₃ | CH(CH₃)₂ | OH | Tryptamine |
Pyr-T | -(CH₂)₄- | H | H | Tryptamine |
Research on 4-HO-pyr-T is characterized by significant empirical voids:
Research Domain | Key Knowledge Gaps | Potential Impact |
---|---|---|
Receptor Pharmacology | Functional efficacy at 5-HT₂A/₂B/₂C; binding/functional data for other CNS receptors. | Precludes mechanistic understanding of effects. |
Metabolism | Metabolic pathways (e.g., glucuronidation, CYP450 interactions), half-life. | Unknown safety profile and drug interactions. |
Behavioral Correlates | Disconnect between human (low sensory alteration) and rodent (HTR) data. | Suggests unique pharmacology or species-specific differences. |
SAR of Cyclic Amines | No comparative data for azetidine, piperidine, or morpholine analogs. | Limits optimization for research tools or probes. |
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3
CAS No.: 29733-86-6